

Application Notes and Protocols for HMR 1556 in Patch-Clamp Studies

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Compound of Interest

Compound Name: HMR 1556

Cat. No.: B1673319

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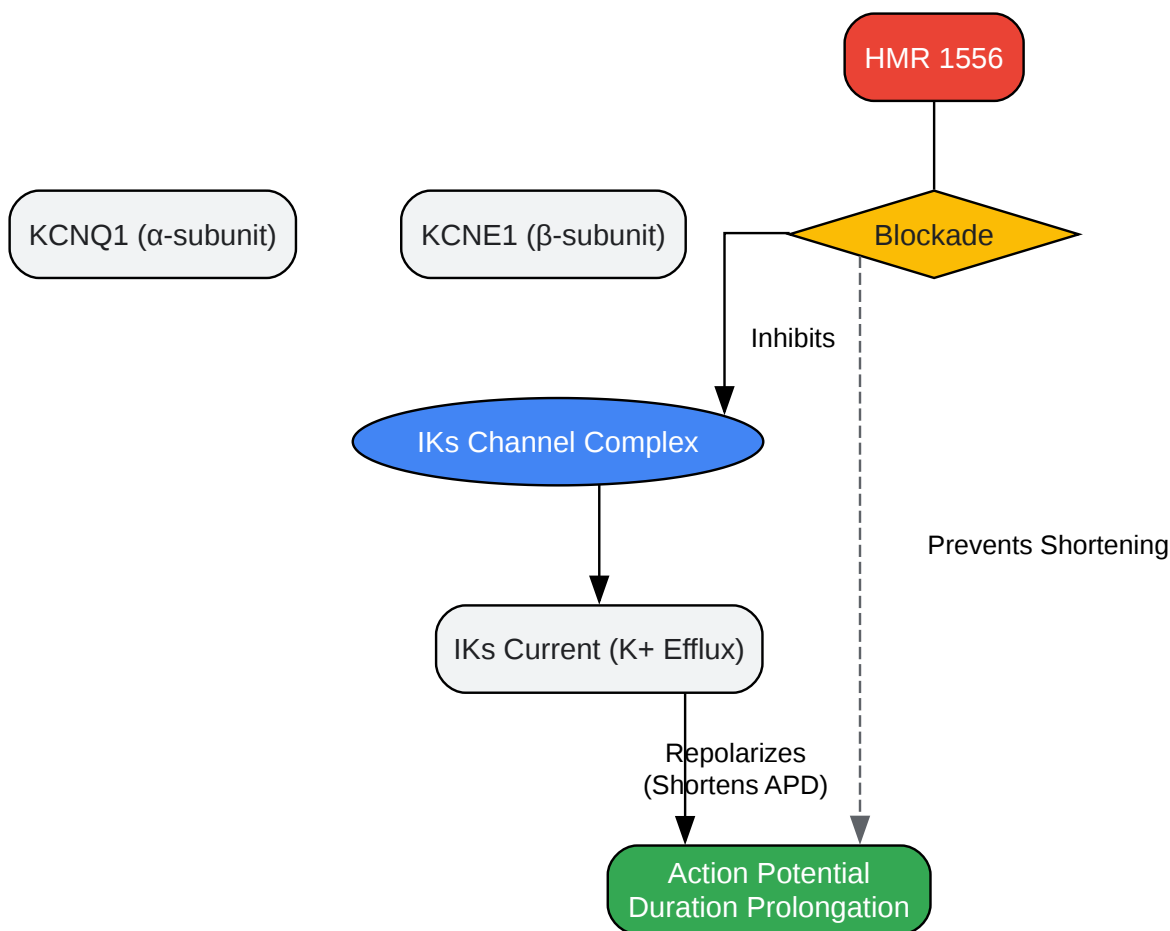
For Researchers, Scientists, and Drug Development Professionals

Introduction

HMR 1556, chemically known as (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, is a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3] This current, which is crucial for the repolarization phase of the cardiac action potential, is generated by the KCNQ1/KCNE1 channel complex.[1][4] Due to its high specificity for the IKs channel over other cardiac ion channels, **HMR 1556** serves as an invaluable pharmacological tool for investigating cardiac electrophysiology, ventricular repolarization, and for the development of potential antiarrhythmic drugs.[2][3][4] Its selectivity makes it superior to other blockers like chromanol 293B, which can also affect the transient outward current (Ito).[2][3]

Mechanism of Action

HMR 1556 exerts its inhibitory effect by directly binding to the KCNQ1/KCNE1 channel complex.[1][5] This action blocks the outward flow of potassium ions (K⁺) during the plateau phase of the action potential.[2] By inhibiting the IKs current, **HMR 1556** prolongs the action potential duration (APD), a characteristic mechanism of Class III antiarrhythmic agents.[2][4] This prolongation of the refractory period is a key factor in its potential to manage certain cardiac arrhythmias.[1][5] The effect of **HMR 1556** can be more pronounced under β -adrenergic stimulation, which enhances the IKs current.[1]



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Caption: Mechanism of IKs channel blockade by **HMR 1556**.

Data Presentation: Potency and Selectivity of HMR 1556

The following tables summarize the inhibitory potency (IC₅₀) of **HMR 1556** on the IKs current and its selectivity against other cardiac ion channels.

Table 1: Inhibitory Potency (IC₅₀) of **HMR 1556** on IKs

Species/System	IC50 (nM)	Reference
Canine Ventricular Myocytes	10.5	[3]
Guinea Pig Ventricular Myocytes	34	[6]
Human Atrial Myocytes	6.8	[7]

| Xenopus Oocytes (expressing human minK) | 120 [[4][6][8] |

Table 2: Selectivity Profile of **HMR 1556** (IC50 in Canine Ventricular Myocytes)

Ion Channel/Current	IC50	Reference
IKs (Slow Delayed Rectifier K+)	10.5 nM	[3]
IKr (Rapid Delayed Rectifier K+)	12.6 µM	[3][4]
Ito (Transient Outward K+)	33.9 µM	[3]
ICa,L (L-type Ca2+)	27.5 µM	[3]

| IK1 (Inward Rectifier K+) | Unaffected [[3] |

Experimental Protocol: Whole-Cell Patch-Clamp Study

This protocol provides a detailed methodology for measuring IKs currents in isolated ventricular myocytes and evaluating the inhibitory effects of **HMR 1556** using the whole-cell patch-clamp technique.

Materials and Solutions

- HMR 1556** Stock Solution: Prepare a 10-100 mM stock solution of **HMR 1556** in Dimethyl Sulfoxide (DMSO).[1] Store at room temperature or as specified by the manufacturer.

- External (Superfusion) Solution (e.g., Tyrode's Solution):
 - Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 Glucose.[9]
 - Preparation: Bubble with 95% O₂ / 5% CO₂ (carbogen). Adjust pH and osmolarity as needed (e.g., ~290 mOsm).[9]
 - Add other channel blockers as required to isolate IKs (e.g., nifedipine to block I_{Ca,L}).[1]
- Internal (Pipette) Solution:
 - Composition: High potassium concentration (e.g., K⁺-gluconate or KCl based) with a potassium-chelating agent.[1]
 - Example: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 10 EGTA. Adjust pH to 7.2 with KOH.
- Enzymatic Digestion Solution: Ca²⁺-free Tyrode's solution containing enzymes such as collagenase and protease.[5]

Cell Preparation: Isolation of Ventricular Myocytes

- Heart Excision: Rapidly excise the heart from an anesthetized animal (e.g., guinea pig, canine) and place it in an ice-cold, oxygenated cardioplegic solution.[1][5]
- Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.[1][5]
- Digestion: Perfuse the heart with a Ca²⁺-free solution to wash out blood, followed by perfusion with the enzyme-containing solution for 20-30 minutes to digest the extracellular matrix.[4][5]
- Dispersion: Mince the ventricular tissue in a Ca²⁺-free solution and gently agitate to disperse individual myocytes.[4]
- Filtration and Storage: Filter the cell suspension to remove undigested tissue. Gradually reintroduce Ca²⁺ and store the isolated myocytes in a high-potassium solution at 4°C or

room temperature for use within a few hours.[4][5]

Electrophysiological Recording

- **Cell Plating:** Transfer the myocyte suspension to a recording chamber on the stage of an inverted microscope. Allow cells to adhere to the bottom.[5][10]
- **Pipette Preparation:** Fabricate patch pipettes from borosilicate glass capillaries. Fire-polish the tips to a resistance of 2-4 MΩ when filled with the internal solution.[1][5]
- **Seal Formation:** Approach a healthy myocyte with the micropipette while applying light positive pressure.[9] Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal.[5]
- **Whole-Cell Configuration:** Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[5] This allows electrical and molecular access to the cell's interior.
- **Equilibration:** Allow the cell to equilibrate with the internal pipette solution for 5-10 minutes before recording.[4]

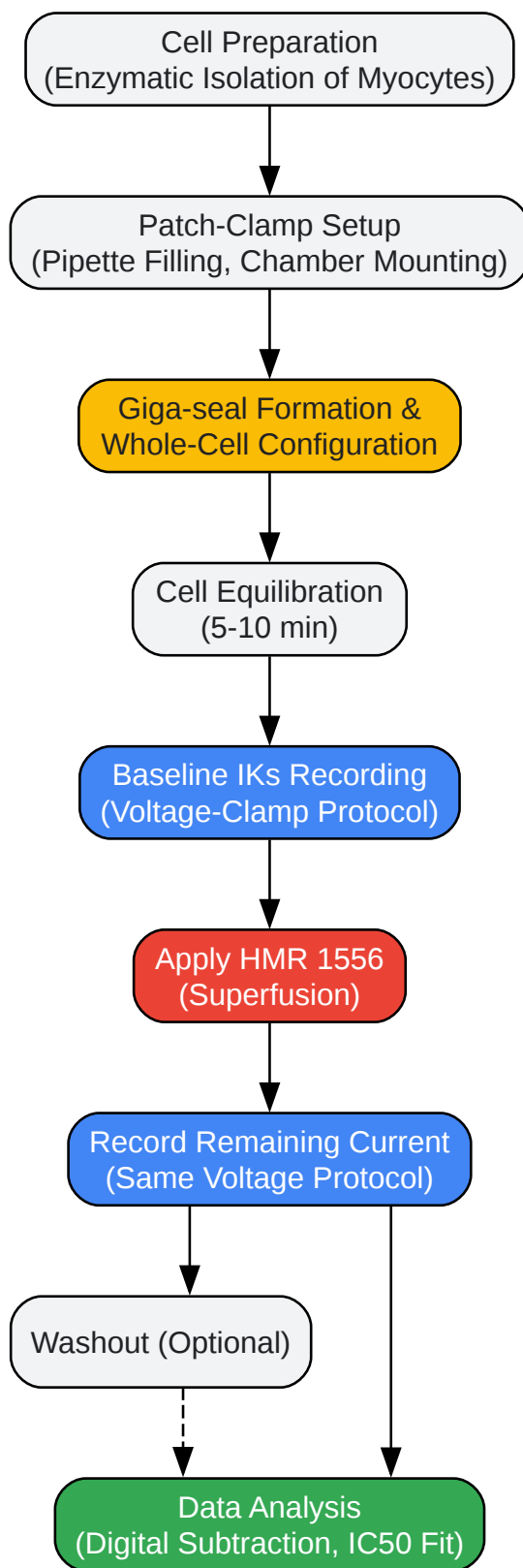
Voltage-Clamp Protocol and Data Acquisition

- **Baseline Recording:**
 - Hold the membrane potential at -40 mV to inactivate sodium channels.[4]
 - Apply a series of depolarizing voltage steps (e.g., to +50 mV for 2 seconds) to activate the IKs current.[4]
 - Follow with a repolarizing step (e.g., back to -40 mV) to measure the characteristic IKs tail current.[1]
 - Record the baseline total outward current.
- **Drug Application:**

- Dilute the **HMR 1556** stock solution to the desired final concentration in the external solution.[\[1\]](#)
- Perfuse the recording chamber with the **HMR 1556**-containing solution until a steady-state block is achieved.
- Post-Drug Recording:
 - Apply the identical voltage-clamp protocol and record the remaining current in the presence of **HMR 1556**.[\[10\]](#)
- Concentration-Response: To determine the IC₅₀, generate a concentration-response curve by applying increasing concentrations of **HMR 1556** and measuring the resulting inhibition of the IKs tail current.[\[1\]](#)

Data Analysis

- Current Isolation: The specific IKs current is isolated by digital subtraction. Subtract the current recorded in the presence of a saturating concentration of **HMR 1556** from the baseline current recorded before drug application.[\[10\]](#)
- IC₅₀ Calculation: Fit the concentration-response data to a Hill equation to calculate the IC₅₀ value, which represents the concentration of **HMR 1556** required to inhibit 50% of the IKs current.[\[1\]](#)



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Caption: Experimental workflow for a patch-clamp study using **HMR 1556**.

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